N-(1-(furan-2-yl)ethyl)-3,5-dinitro-N-(pyridin-2-yl)benzamide
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Overview
Description
N-(1-(furan-2-yl)ethyl)-3,5-dinitro-N-(pyridin-2-yl)benzamide is a useful research compound. Its molecular formula is C18H14N4O6 and its molecular weight is 382.332. The purity is usually 95%.
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Scientific Research Applications
Polyimide Synthesis and Properties
A study by Rafiee and Mohagheghnezhad (2018) synthesized novel polyimides (PIs) using a diamine monomer containing imidazole, furan, and benzamide units. These PIs demonstrated good thermal stability and high solubility in polar organic solvents. They were also effective adsorbents for removing malachite green dye and Cu ions from aqueous solutions (Rafiee & Mohagheghnezhad, 2018).
Reactivity of Furan-Benzothiazole Derivatives
Aleksandrov and El’chaninov (2017) synthesized N-(1-Naphthyl)furan-2-carboxamide and further treated it to create furan-based benzo[e][1,3]benzothiazole. This compound underwent various electrophilic substitution reactions, highlighting its reactivity and potential for diverse chemical applications (Aleksandrov & El’chaninov, 2017).
Amplification of Phleomycin
Brown and Cowden (1982) investigated compounds with furan and pyridinyl substituents for their role in amplifying phleomycin against Escherichia coli. These compounds, including those with furan-2'-yl substituents, showed potential in enhancing phleomycin's activity (Brown & Cowden, 1982).
Synthesis of Furan-Thiazoloquinoline
El’chaninov and Aleksandrov (2017) also synthesized N-(Quinolin-6-yl)furan-2-carboxamide, which was then used to create furan-based thiazoloquinoline. This compound underwent nucleophilic substitution reactions, indicating its potential in creating structurally diverse heterocycles (El’chaninov & Aleksandrov, 2017).
Furan Ring Transformation in Carboxamides
Stroganova, Vasilin, and Krapivin (2016) explored the acid-catalyzed transformations of N-(5-methyl-2-furyl)ethyl 3-aminothieno[2,3-b]pyridine-2-carboxamides. This led to the formation of novel fused heterocyclic systems, demonstrating the versatility of furan derivatives in synthesizing complex heterocycles (Stroganova, Vasilin, & Krapivin, 2016).
Antimicrobial Activity of Thiazolidinones
Sodha et al. (2003) reported the synthesis of compounds involving furan derivatives with demonstrated antibacterial and antifungal activities. This highlights the potential biomedical applications of such compounds (Sodha, Hirpara, Trivedi, Khatri, & Parikh, 2003).
Synthesis of Triazoles, Oxadiazoles, and Thiadiazoles
El-Essawy and Rady (2011) synthesized N-alkylated 1,2,4-triazoles, 1,3,4-oxadiazoles, and 1,3,4-thiadiazoles based on N-(furan-2-yl-methylidene) derivatives. This study illustrates the utility of furan derivatives in the synthesis of various nitrogen-containing heterocycles (El-Essawy & Rady, 2011).
Synthesis of Dihydrothienoand Furopyrimidines
Maruoka, Yamagata, and Yamazaki (2001) worked on synthesizing dihydrothieno and furopyrimidines, showcasing the chemical diversity achievable with furan-based structures (Maruoka, Yamagata, & Yamazaki, 2001).
Nanostructure Polyamide-Imide Synthesis
Mallakpour and Ayatollahi (2013) synthesized novel optically active nanostructure poly(amide–imide)s using a diamine derivative containing a pyridinyl group. This work demonstrates the application of such compounds in creating advanced polymeric materials (Mallakpour & Ayatollahi, 2013).
Photoinduced Oxidative Annulation
Zhang et al. (2017) explored photoinduced oxidative annulation of furan derivatives to synthesize polyheterocyclic compounds, suggesting applications in organic synthesis and materials science (Zhang et al., 2017).
Future Directions
Properties
IUPAC Name |
N-[1-(furan-2-yl)ethyl]-3,5-dinitro-N-pyridin-2-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O6/c1-12(16-5-4-8-28-16)20(17-6-2-3-7-19-17)18(23)13-9-14(21(24)25)11-15(10-13)22(26)27/h2-12H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDZYHONFDXMVJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CO1)N(C2=CC=CC=N2)C(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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